molecular formula C14H17NO4S B11743685 Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate

Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate

Cat. No.: B11743685
M. Wt: 295.36 g/mol
InChI Key: HECVEXYWIBUKDB-UHFFFAOYSA-N
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Description

Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate is an organic compound with a complex structure that includes a benzenesulfonyl group, a dimethylamino group, and a penta-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the reaction of penta-2,4-dienoic acid with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl derivative. This intermediate is then reacted with dimethylamine and methyl iodide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonyl derivatives or dimethylamino derivatives.

Scientific Research Applications

Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl penta-2,4-dienoate
  • Benzenesulfonyl chloride
  • Dimethylaminoethanol

Comparison

Methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to Methyl penta-2,4-dienoate, it has enhanced reactivity due to the presence of the benzenesulfonyl and dimethylamino groups. Compared to Benzenesulfonyl chloride, it has additional functionality due to the penta-2,4-dienoate moiety. Compared to Dimethylaminoethanol, it has a more complex structure and potentially broader applications.

Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

methyl 4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate

InChI

InChI=1S/C14H17NO4S/c1-15(2)11-13(9-10-14(16)19-3)20(17,18)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

HECVEXYWIBUKDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=CC(=O)OC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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